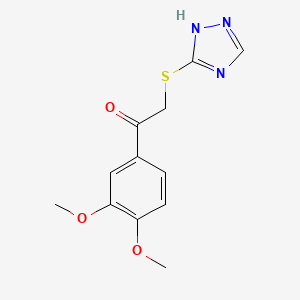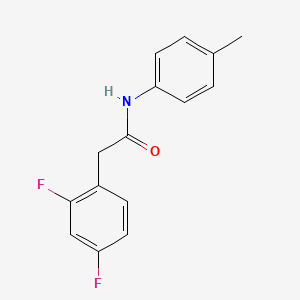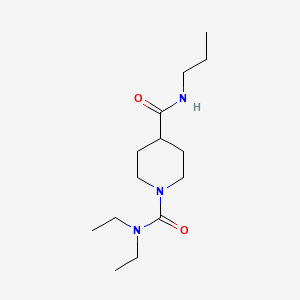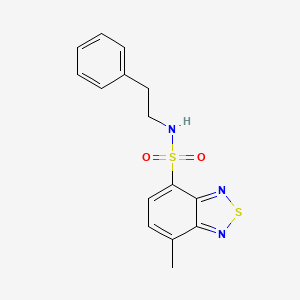![molecular formula C14H10F4N2O B5607334 N-(3-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5607334.png)
N-(3-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of N-(3-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea and its derivatives involves multiple steps, including the use of fluorophosphoranes, carbamate-4-nitrophenylesters, and reactions with isocyanates and anilines. For instance, derivatives of this compound have been synthesized through reactions involving carbamate intermediates and fluoroaniline, yielding high radiochemical yields and purity without the presence of radiochemical by-products (Olma, Ermert, & Coenen, 2006). Additionally, N-(4-chloro-3-trifluoromethylphenyl)-N'-[p-substitutedphenyl] ureas have been synthesized using one-pot methods from chloro-3-trifluoromethylaniline and triphosgene, characterized by NMR, IR, and elemental analysis (Liu He-qin, 2010).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives have been elucidated using various spectroscopic techniques. For instance, the structure of N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea was determined by single-crystal X-ray diffraction, revealing a planar configuration mediated by intramolecular hydrogen bonding (Shi, 2011).
Chemical Reactions and Properties
Various chemical reactions involving this compound derivatives have been explored. For example, the formation of fluorine-18 labeled diaryl ureas as potential PET biomarkers for angiogenesis highlights the versatility of urea subunits in pharmaceutical development (Ilovich et al., 2008).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, have been studied to understand its behavior in different environments. The asymmetric unit of N,N′-bis(4-fluorophenyl)urea, for example, was analyzed to reveal molecular orientations and hydrogen bonding patterns, contributing to its solid-state structure (Loh et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with various reagents, have been characterized through detailed studies. For instance, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been identified as a privileged motif for catalyst development, showcasing its utility in organocatalysis and the activation of substrates through hydrogen bonding (Zhang, Bao, & Xing, 2014).
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2O/c15-10-2-1-3-12(8-10)20-13(21)19-11-6-4-9(5-7-11)14(16,17)18/h1-8H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLXUISPGDVAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5607253.png)



![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5607265.png)
![1-{1-[1-cyclohexyl-3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5607266.png)
![5-{2-[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5607271.png)

![methyl [(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]acetate](/img/structure/B5607277.png)

![(3R*,4R*)-1-[2-(3-fluorophenyl)ethyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5607292.png)
![(4aS*,7aR*)-1-{[4-(methoxymethyl)-5-methyl-3-isoxazolyl]carbonyl}-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5607308.png)
![4-({4-[2-(2-naphthyloxy)propanoyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5607323.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5607336.png)